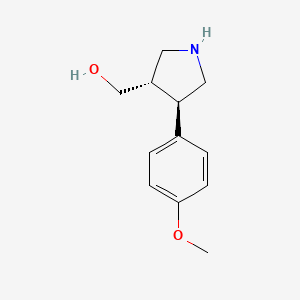
((3S,4R)-4-(4-Methoxyphenyl)pyrrolidin-3-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((3S,4R)-4-(4-Methoxyphenyl)pyrrolidin-3-YL)methanol: is a chiral compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a methoxyphenyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((3S,4R)-4-(4-Methoxyphenyl)pyrrolidin-3-YL)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and (S)-proline.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using a variety of methods, including reductive amination or cycloaddition reactions.
Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced through a reduction reaction, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-(4-methoxyphenyl)pyrrolidine-3-carboxaldehyde or 4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid.
Reduction: Formation of 4-(4-methoxyphenyl)pyrrolidine-3-methanol derivatives.
Substitution: Formation of 4-(substituted phenyl)pyrrolidine-3-methanol derivatives.
科学的研究の応用
Chemistry:
Synthesis of Chiral Ligands: ((3S,4R)-4-(4-Methoxyphenyl)pyrrolidin-3-YL)methanol can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its chiral nature, the compound can be explored for the development of enantiomerically pure drugs with specific biological activities.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of ((3S,4R)-4-(4-Methoxyphenyl)pyrrolidin-3-YL)methanol involves its interaction with specific molecular targets. The hydroxymethyl group and the methoxyphenyl group play crucial roles in binding to active sites of enzymes or receptors. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
- (S)-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid
- ®-4-(4-Methoxyphenyl)pyrrolidine-3-methanol
- (S)-4-(4-Methoxyphenyl)pyrrolidine-3-methanol
Comparison:
- Structural Differences: The presence of different functional groups (e.g., carboxylic acid vs. hydroxymethyl) can significantly impact the compound’s reactivity and biological activity.
- Chirality: The stereochemistry of the compound (3S,4R) distinguishes it from its enantiomers and diastereomers, leading to unique interactions with chiral environments in biological systems.
- Functional Group Substitution: The methoxy group on the phenyl ring can be replaced with other substituents, altering the compound’s chemical properties and potential applications.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
[(3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H17NO2/c1-15-11-4-2-9(3-5-11)12-7-13-6-10(12)8-14/h2-5,10,12-14H,6-8H2,1H3/t10-,12-/m0/s1 |
InChIキー |
RLEHVECIWDMFJT-JQWIXIFHSA-N |
異性体SMILES |
COC1=CC=C(C=C1)[C@@H]2CNC[C@H]2CO |
正規SMILES |
COC1=CC=C(C=C1)C2CNCC2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















